molecular formula C18H13ClN2O2S B12757133 3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 112806-16-3

3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B12757133
CAS No.: 112806-16-3
M. Wt: 356.8 g/mol
InChI Key: FZMGOXCVUZLBDR-GDNBJRDFSA-N
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Description

3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methylphenyl group, and a thioxo-imidazolidinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. This is followed by the introduction of the chlorobenzoyl and methylphenyl groups through various organic reactions such as Friedel-Crafts acylation and aldol condensation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2-chlorobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
  • Pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

3-(2-Chlorobenzoyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for a wide range of modifications, making it a versatile compound for various research applications.

Properties

CAS No.

112806-16-3

Molecular Formula

C18H13ClN2O2S

Molecular Weight

356.8 g/mol

IUPAC Name

(5Z)-3-(2-chlorobenzoyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H13ClN2O2S/c1-11-6-8-12(9-7-11)10-15-17(23)21(18(24)20-15)16(22)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,24)/b15-10-

InChI Key

FZMGOXCVUZLBDR-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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